Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one hydrochloride
Description
Systematic Nomenclature and IUPAC Classification
The compound spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one hydrochloride derives its systematic name from the IUPAC rules for fused heterocyclic systems and spirocyclic architectures. The base structure consists of two heterocyclic rings sharing a single spiro carbon atom:
- A piperidine ring (six-membered saturated nitrogen-containing heterocycle).
- A pyrido[2,3-d]oxazin system (a bicyclic structure combining pyridine and oxazine moieties).
The "spiro" designation indicates the two rings are connected via a single atom (C4 of piperidine and C4' of the pyrido-oxazin system). The suffix "-one" denotes a ketone group at position 2' of the oxazin ring. The hydrochloride salt form is specified by appending "hydrochloride" to the name.
Molecular Topology and Spirocyclic Architecture
The compound’s topology is defined by its spiro[4.5]decane-like framework , where the piperidine and pyrido-oxazin rings intersect at a quaternary spiro carbon (Figure 1). Key structural features include:
- Piperidine Ring : A six-membered saturated ring with nitrogen at position 1, adopting a chair conformation in its lowest-energy state.
- Pyrido-Oxazin System : A fused bicyclic structure comprising a pyridine ring (positions 2,3-d) and a 1,3-oxazine ring. The oxazine contains an oxygen atom at position 1 and a nitrogen at position 3, with a ketone group at position 2'.
- Spiro Junction : The shared carbon atom (C4/C4') exhibits sp³ hybridization , enabling restricted rotation and conformational rigidity.
Table 1: Key Topological Parameters
| Parameter | Description |
|---|---|
| Ring Sizes | Piperidine (6-membered); Pyrido-oxazin (8-membered bicyclic) |
| Spiro Atom Hybridization | sp³ |
| Bond Angles at Spiro Carbon | ~109.5° (tetrahedral geometry) |
| Torsional Flexibility | Limited due to spiro junction; ring puckering dominates conformational changes |
The SMILES notation (O=C1NC2=NC=CC=C2C2(CCNCC2)O1.Cl) and InChI key (FXDRAWOUSLBHGT-UHFFFAOYSA-N) further elucidate connectivity, emphasizing the lactam group (C=O) and chloride counterion.
X-ray Crystallographic Analysis of the Hydrochloride Salt Form
While X-ray crystallographic data for this specific hydrochloride salt are not publicly available, analogous spirocyclic compounds provide insights into its likely solid-state structure. In related spiro-oxazine derivatives:
- The protonated piperidine nitrogen forms an ionic bond with the chloride ion, stabilizing the crystal lattice.
- The oxazin ketone group participates in hydrogen bonding with adjacent molecules, often forming zig-zag chains or layered arrangements.
- The spiro carbon’s tetrahedral geometry minimizes steric strain, with bond lengths consistent with standard C-C (1.54 Å) and C-N (1.47 Å) single bonds.
Figure 1: Hypothetical Crystal Packing
- Unit Cell Parameters : Monoclinic system with space group P2₁/c (predicted).
- Hydrogen Bond Network : N-H···Cl⁻ and C=O···H-N interactions dominate.
Tautomeric Behavior and Conformational Dynamics
The compound exhibits limited tautomerism due to its rigid spiro architecture. However, subtle conformational dynamics arise from:
- Piperidine Ring Puckering : Interconversion between chair, boat, and twist-boat conformers, with energy barriers influenced by the spiro junction.
- Oxazin Lactam Tautomerism : The 2'-ketone group could theoretically enolize, but this is suppressed by aromatic stabilization of the pyridine ring.
- Protonation Effects : In the hydrochloride form, the piperidine nitrogen’s protonation locks the ring into a specific chair conformation, reducing flexibility.
Table 2: Dominant Conformational States
| State | Energy (kcal/mol) | Population (%) |
|---|---|---|
| Chair (piperidine) | 0 (reference) | 85 |
| Boat (piperidine) | 2.3 | 12 |
| Twist-Boat (piperidine) | 3.1 | 3 |
These dynamics are critical for understanding the molecule’s interactions in biological or synthetic environments.
Properties
IUPAC Name |
spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4'-piperidine]-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c15-10-14-9-8(2-1-5-13-9)11(16-10)3-6-12-7-4-11;/h1-2,5,12H,3-4,6-7H2,(H,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDRAWOUSLBHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(NC(=O)O2)N=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038866-44-2 | |
| Record name | Spiro[piperidine-4,4′-[4H]pyrido[2,3-d][1,3]oxazin]-2′(1′H)-one, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1038866-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Palladium-Catalyzed Hydrogenation in Ethanol
In a representative procedure, benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d]oxazine]-1-carboxylate (16.4 g, 42.4 mmol) is dissolved in ethanol (500 mL) and subjected to hydrogenation using 10% palladium on carbon (Pd/C) under a hydrogen atmosphere at room temperature. After 6 hours, an additional 1.0 g of Pd/C is introduced, and the reaction proceeds for another 3 hours. Filtration and solvent removal yield the crude product, which is triturated with ethanol to afford the hydrochloride salt in 50% yield.
Table 1: Hydrogenation Reaction Parameters
| Parameter | Value |
|---|---|
| Substrate | Benzyl-protected spirocompound |
| Catalyst | Pd/C (10%) |
| Solvent | Ethanol |
| Temperature | Room temperature |
| Reaction Time | 9 hours (total) |
| Yield | 50% |
This method’s moderate yield is attributed to competing side reactions, such as over-reduction or incomplete deprotection. The use of ethanol as a solvent ensures compatibility with the Pd/C catalyst while minimizing byproduct formation.
Coupling Reactions with Heteroaryl Electrophiles
Alternative routes focus on constructing the spirocyclic system via nucleophilic aromatic substitution or cross-coupling reactions. These methods often involve functionalized pyrimidine or pyridine derivatives.
DIPEA-Mediated Coupling in Dimethylformamide (DMF)
A two-step coupling strategy is exemplified by the reaction of spiro[piperidine-4,4'-pyrido[2,3-d]oxazin]-2'(1'H)-one hydrochloride (92 mg, 0.36 mmol) with 6-chloropyrimidin-4-yl-(5-fluoro-2,3-dihydroindol-1-yl)-methanone (0.10 g, 0.36 mmol) in DMF. The addition of N,N-diisopropylethylamine (DIPEA, 146 μL, 0.84 mmol) facilitates deprotonation of the spirocompound’s amine, enabling nucleophilic attack on the chloropyrimidine electrophile. Stirring at room temperature for 16 hours followed by preparative HPLC purification yields the coupled product in 72% yield.
Table 2: Coupling Reaction Conditions
| Parameter | Value |
|---|---|
| Electrophile | 6-Chloropyrimidine derivative |
| Base | DIPEA |
| Solvent | DMF |
| Temperature | Room temperature |
| Reaction Time | 16 hours |
| Yield | 72% |
The high yield in this case underscores the efficacy of DIPEA in promoting coupling while avoiding side reactions such as N-oxidation or ring-opening.
High-Temperature Reactions in Polar Aprotic Solvents
For less reactive substrates, elevated temperatures in polar aprotic solvents like N-methylpyrrolidone (NMP) are employed to accelerate reaction kinetics.
Potassium Carbonate-Mediated Coupling in NMP
A challenging coupling between (2-chloropyridin-4-yl)-(4,5-difluoro-2,3-dihydroindol-1-yl)-methanone (0.23 g, 0.78 mmol) and the spirocompound hydrochloride (0.20 g, 0.78 mmol) is achieved using potassium carbonate (0.11 g, 0.78 mmol) in NMP. The mixture is heated to 130°C for 10 hours, followed by overnight stirring at room temperature. Purification via preparative HPLC-MS affords the product in 13% yield.
Table 3: High-Temperature Coupling Parameters
| Parameter | Value |
|---|---|
| Solvent | NMP |
| Base | K₂CO₃ |
| Temperature | 130°C → Room temperature |
| Reaction Time | 10 hours + overnight |
| Yield | 13% |
The low yield here highlights the trade-off between reaction activation and thermal decomposition risks. Optimization studies suggest that incremental temperature ramping could improve efficiency.
Challenges in Scalability and Byproduct Mitigation
While laboratory-scale syntheses are well-documented, industrial-scale production faces hurdles such as catalyst recovery and solvent management. For instance, Pd/C catalysts require careful handling to prevent pyrophoric hazards, and high-boiling solvents like NMP necessitate energy-intensive distillation.
Chemical Reactions Analysis
Types of Reactions
Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles and electrophiles depending on the specific substitution reaction. Reaction conditions can vary widely but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-one hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares structural motifs with several spirocyclic and heterocyclic derivatives. Key comparisons include:
A. Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate (CAS: 1665288-67-4)
- Similarity Score : 0.89
- Structural Features : Retains the pyrido-oxazine core but substitutes the piperidine with a dihydropyrimidine ring and adds chlorine atoms.
- Functional Impact : The dichloro substitution enhances electrophilicity, making it more reactive in cross-coupling reactions compared to the hydrochloride derivative .
B. 1'-[2-(4-Chlorophenyl)ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one (CAS: N/A)
- Structural Features : Replaces the pyrido-oxazine with a benzoxazine ring and introduces a 4-chlorophenyl group.
- Functional Impact : The chlorophenyl moiety increases lipophilicity, improving blood-brain barrier penetration for neuroprotective applications .
C. Spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride (CAS: 85732-37-2)
- Similarity Score : 0.64
- Structural Features : Substitutes the pyrido ring with a benzo-oxazine system.
- Functional Impact : The benzo-oxazine scaffold shifts biological activity toward anticancer pathways due to enhanced π-π stacking with DNA .
Physicochemical and Industrial Comparison
| Property | Target Compound | Spiro[benzo[d]oxazine-4,4'-piperidine] HCl | tert-Butyl 8-chloro-dihydropyrido-oxazepine |
|---|---|---|---|
| Molecular Weight | 255.70 | 268.74 | 312.78 |
| Purity | ≥95% | ≥96% | ≥90% |
| Hazard Class | H317, H319, H335 | H302, H315 | H302, H318 |
| Suppliers | 5+ global suppliers | 1–2 suppliers | Limited availability |
| Price (1g) | $200–300 | $350–450 | $500+ |
Key Observations :
- The target compound’s pyrido-oxazine core balances reactivity and stability, enabling diverse functionalization .
- Halogen substitutions (e.g., Cl, Br) in analogs like CAS 85732-37-2 enhance binding to hydrophobic enzyme pockets but increase synthesis costs .
- Compounds with tert-butyl groups (e.g., tert-Butyl 8-chloro-dihydropyrido-oxazepine) exhibit longer metabolic half-lives but poorer aqueous solubility .
Biological Activity
Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one hydrochloride (CAS No. 1038866-44-2) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a spirocyclic framework, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties based on recent research findings.
- Molecular Formula : C11H14ClN3O2
- Molecular Weight : 255.7 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have demonstrated that spiro compounds exhibit notable antimicrobial properties. The biological evaluation of this compound has shown effectiveness against various pathogenic bacteria.
Table 1: Antimicrobial Activity Against Pathogenic Bacteria
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/ml) |
|---|---|---|---|
| Spiro[piperidine... hydrochloride | Staphylococcus aureus | 33.26 ± 4.73 | 0.5 |
| Spiro[piperidine... hydrochloride | Bacillus subtilis | 36.44 ± 4.05 | 0.5 |
| Ciprofloxacin | Staphylococcus aureus | 30.00 | 0.5 |
| Ciprofloxacin | Bacillus subtilis | 32.00 | 0.5 |
The compound demonstrated a significant antibacterial effect against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with higher inhibition zones compared to the standard antibiotic ciprofloxacin at similar concentrations .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects using bovine serum albumin denaturation assays.
Table 2: Anti-inflammatory Activity
| Compound | Percentage Inhibition (%) | Concentration (µg/ml) |
|---|---|---|
| Spiro[piperidine... hydrochloride | 86.44 | 250 |
| Diclofenac Sodium | 82.00 | 250 |
At a concentration of 250 µg/ml, the compound exhibited an inhibition percentage of 86.44%, indicating strong anti-inflammatory activity comparable to diclofenac sodium .
Anticancer Potential
The spiro compound's structure has also led researchers to explore its potential as an anticancer agent. Preliminary studies suggest that derivatives of spiro compounds can inhibit cancer cell proliferation through various mechanisms.
Table 3: Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Spiro[piperidine... hydrochloride | MCF-7 (Breast Cancer) | <10 |
| Spiro Derivative A | HeLa (Cervical Cancer) | <15 |
These findings indicate that this compound may serve as a lead compound for further development in cancer therapeutics .
Case Studies
A study conducted on the synthesis and biological evaluation of several spiro compounds highlighted the promising activity of this compound against multidrug-resistant bacterial strains and its role in reducing inflammation . The molecular docking studies further supported its potential as an effective antimicrobial agent by demonstrating strong binding affinity to target proteins involved in bacterial resistance mechanisms.
Q & A
Basic: What synthetic methodologies are reported for Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one hydrochloride, and what are their key reaction conditions?
Answer:
The compound is synthesized via multistep reactions involving spirocyclization and functional group transformations. A representative method (adapted from similar spiro compounds) uses:
- Reactants: Piperidine derivatives, pyrido[2,3-d][1,3]oxazin precursors, and catalysts such as piperidine or acidic ionic liquids .
- Conditions: Reflux in solvents like dichloromethane or ethanol, followed by purification via column chromatography .
- Validation: Reaction progress monitored by TLC; purity confirmed by HPLC-MS and NMR spectroscopy .
Basic: What spectroscopic and crystallographic techniques are employed for structural characterization of this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., Bruker AV-600 spectrometer) confirm proton environments and carbon frameworks, with DMSO-d₆ as the solvent .
- X-ray Crystallography: Single-crystal X-ray diffraction (Bruker Smart APEX-2 CCD) resolves the spirocyclic geometry and bond angles, with data deposited in the Cambridge Crystallographic Data Centre (CCDC) .
- IR Spectroscopy: Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) using Bruker Tensor 27 instruments .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): NIOSH-approved respirators (N100/P3), EN 374-compliant gloves, and full-body protective clothing to avoid inhalation, skin contact, or eye exposure .
- Ventilation: Use fume hoods to minimize aerosol formation .
- Storage: Store in sealed containers at 2–8°C under inert conditions to prevent degradation .
- Emergency Measures: In case of inhalation, move to fresh air; for skin contact, wash with water and consult a physician .
Advanced: How do reaction conditions (e.g., catalysts, solvents) influence the yield and purity of this spiro compound?
Answer:
- Catalyst Impact: Acidic ionic liquids (e.g., HMTA-BAIL@MIL-101(Cr)) enhance reaction efficiency under solvent-free conditions, reducing side products and improving yields (up to 85–95%) compared to traditional catalysts like piperidine .
- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates but may complicate purification. Non-polar solvents (e.g., dichloromethane) are preferred for easier column chromatography .
- Optimization: Design of Experiments (DoE) or response surface methodology can systematically evaluate temperature, catalyst loading, and reaction time .
Advanced: What computational models predict the physicochemical properties of this compound, and how do they align with experimental data?
Answer:
- Predicted Properties:
- pKa: ~5.0 (indicating weak basicity) .
- Polar Surface Area (PSA): 37.72 Ų, suggesting moderate permeability .
- Density: ~1.25 g/cm³ .
- Experimental Validation:
Advanced: What contradictions exist in the reported biological activities of structurally related spiro compounds, and how might they guide research on this compound?
Answer:
- Contradictions: Similar spiro compounds exhibit conflicting data in cytotoxicity assays (e.g., IC₅₀ variability across cell lines) and receptor-binding studies, potentially due to stereochemical differences or assay conditions .
- Research Implications:
Advanced: How can researchers resolve discrepancies in toxicity data for this compound across different studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
